molecular formula C15H13BrF2N2O3 B4377678 N-(5-bromopyridin-2-yl)-4-(difluoromethoxy)-3-ethoxybenzamide

N-(5-bromopyridin-2-yl)-4-(difluoromethoxy)-3-ethoxybenzamide

Cat. No.: B4377678
M. Wt: 387.18 g/mol
InChI Key: QZQMRDYALHHXEN-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-4-(difluoromethoxy)-3-ethoxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom on the pyridine ring, a difluoromethoxy group, and an ethoxy group on the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-4-(difluoromethoxy)-3-ethoxybenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of Difluoromethoxy Group:

    Ethoxylation: The addition of an ethoxy group to the benzene ring.

    Amidation: The final step involves the formation of the benzamide structure by reacting the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques used in industrial production include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-4-(difluoromethoxy)-3-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove or modify functional groups.

    Substitution: The bromine atom on the pyridine ring can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the pyridine ring.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-4-(difluoromethoxy)-3-ethoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-4-(difluoromethoxy)-3-ethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-2-pyridinyl)-2-methyl-3-furamide
  • 5-bromo-N-(2-pyridinyl)-2-furamide
  • N-(5-bromo-2-pyridinyl)benzenesulfonamide

Uniqueness

N-(5-bromopyridin-2-yl)-4-(difluoromethoxy)-3-ethoxybenzamide is unique due to the presence of both difluoromethoxy and ethoxy groups, which confer distinct chemical properties and potential applications compared to similar compounds. Its specific structure allows for unique interactions with molecular targets, making it valuable in various research fields.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-4-(difluoromethoxy)-3-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrF2N2O3/c1-2-22-12-7-9(3-5-11(12)23-15(17)18)14(21)20-13-6-4-10(16)8-19-13/h3-8,15H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQMRDYALHHXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)NC2=NC=C(C=C2)Br)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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